
Istradefylline
Overview
Description
Istradefylline is a selective adenosine A2A receptor antagonist approved as an adjunct therapy to levodopa/carbidopa for managing "off" episodes in Parkinson’s disease (PD). It modulates basal ganglia circuitry by blocking A2A receptors, which are enriched in the striatum and regulate motor function. Clinically, this compound reduces "off" time (periods of reduced medication efficacy) without exacerbating levodopa-induced dyskinesia in many patients . Its pharmacokinetic profile includes moderate solubility, with dissolution rates varying by crystal form (Forms I and III > Form II) . Long-term studies demonstrate sustained efficacy over 52 weeks, with a tolerability profile comparable to placebo in dropout rates .
Preparation Methods
The synthesis of istradefylline involves several steps, starting with 1,3-diethyl-5,6-diaminouracil as the starting material. The process includes acylation, annulation, and methylation reactions . The intermediate compound, (E)-8-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-diethyl-3,7-dihydro-1H-purine-2,6-dione, is obtained through condensation and ring closure reactions . Industrial production methods focus on optimizing yield and purity, with some methods achieving over 85% yield and 97% purity .
Chemical Reactions Analysis
Istradefylline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another. Common reagents used in these reactions include sodium hydroxide, dimethyl sulfate, and acetic anhydride.
Scientific Research Applications
Randomized Controlled Trials
Numerous studies have demonstrated the efficacy of istradefylline in reducing "off" time. Key findings from various trials include:
- Phase 3 Trials : Four randomized, double-blind, placebo-controlled trials showed that this compound reduced daily awake "off" time by approximately 1 to 2 hours compared to placebo over a 12-week period .
- Long-term Studies : A 52-week open-label study confirmed sustained reductions in "off" time among patients previously treated with levodopa . The most common adverse effects reported were dyskinesia and dizziness.
Study Type | Duration | Dose | Primary Endpoint | Result |
---|---|---|---|---|
Phase 3 | 12 weeks | 20-40 mg/day | Reduction in "off" time | Significant reduction (1-2 hours) |
Open-label | 52 weeks | 20-40 mg/day | Sustained reduction in "off" time | Well tolerated; similar results maintained |
Safety Profile
The safety profile of this compound appears favorable compared to other treatments for Parkinson's disease. Common adverse events include:
- Dyskinesia : Occurred in approximately 21.4% of patients.
- Nasopharyngitis : Reported in about 24.4% of cases .
Importantly, this compound does not exhibit the dopamine-related adverse effects typical of many dopaminergic therapies, making it a valuable option for patients at risk of dyskinesia .
Neuropsychiatric Applications
Recent studies suggest that this compound may also have potential benefits for neuropsychiatric complications associated with Parkinson's disease. Research indicates:
- Mood Disorders : An open-label trial indicated that this compound could improve mood disorders independent of motor symptom improvement .
- Cognitive Impairment : Experimental models suggest that targeting adenosine A2A receptors may help address cognitive impairments and excessive daytime sleepiness in Parkinson's patients .
Case Studies and Meta-Analysis
A meta-analysis encompassing multiple studies reinforced the efficacy of this compound at varying doses:
- Doses Evaluated : The analysis showed that at doses of 20 mg/day, this compound improved motor function scores (UPDRS III) and reduced "off" time significantly compared to placebo .
- Robust Evidence : The results indicated that higher doses (40 mg/day) consistently yielded better outcomes across several clinical settings, suggesting its role as an effective adjunct therapy in early Parkinson's disease management .
Mechanism of Action
Istradefylline works by selectively antagonizing the adenosine A2A receptor, which is found in the basal ganglia, a region of the brain involved in motor control. By inhibiting this receptor, this compound helps restore the balance of basal ganglia activity, reducing motor fluctuations in Parkinson’s disease patients . The precise molecular targets and pathways involved include the interaction with dopamine D2 receptors within the striatum .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons with Similar Compounds
Structural Analogues and Derivatives
To address this, derivatives replacing the double bond with heterocycles (e.g., thiazole, benzothiazole) were synthesized. These derivatives retain A2A antagonism but with varying potency:
- Istradefylline : IC50 = 5.05 ± 1.32 μM (cAMP inhibition in A2A receptor-overexpressing cells).
- Thiazole derivative (I-1-12) : IC50 = 10.36 ± 3.09 μM.
- Benzothiazole derivative (I-1-11) : IC50 = 16.74 ± 4.11 μM .
Molecular docking shows these derivatives bind to the same site as this compound (ASN-253 residue) but with lower predicted binding affinity (−6.63 to −6.75 kcal/mol vs. This compound’s −7.2 kcal/mol) .
Pharmacokinetic and Solubility Profiles
This compound’s solubility varies by crystal form and solvent:
Crystal Form | Solvent | Solubility (mg/mL, 25°C) |
---|---|---|
Form I | Ethanol | 0.82 |
Form II | Methanol | 0.45 |
Form III | Acetonitrile | 1.12 |
Dissolution rates in simulated gastric fluid: Form I (85% release), Form III (82%), Form II (65%) .
Efficacy Comparison with Other PD Therapies
This compound’s efficacy in reducing "off" time is comparable to catechol-O-methyltransferase (COMT) inhibitors but lower than dopamine agonists:
Biological Activity
Istradefylline is a selective antagonist of the adenosine A2A receptor, primarily used in the treatment of Parkinson's disease (PD) to manage motor symptoms and dyskinesia associated with long-term levodopa therapy. Its mechanism of action involves enhancing dopamine signaling in the brain, which is crucial for motor control. This article explores the biological activity of this compound, including its pharmacokinetics, structure-activity relationships, and clinical efficacy.
This compound acts as an antagonist at the adenosine A2A receptors, which are implicated in the modulation of dopaminergic neurotransmission. By blocking these receptors, this compound enhances the effects of dopamine, particularly in patients who are experiencing motor fluctuations due to PD treatment. This mechanism is particularly beneficial when used alongside low doses of L-DOPA or dopamine agonists, as it can improve motor responses without exacerbating dyskinesia .
Structure-Activity Relationship
The biological activity of this compound can be attributed to its chemical structure. The compound exhibits a double bond that is prone to isomerization, impacting its stability and activity. Research has identified critical structural components that influence its binding affinity to A2A receptors. For instance, modifications at the 6-amino position on the adenine moiety enhance receptor binding, suggesting a strong structure-activity relationship .
Pharmacokinetics
This compound demonstrates a pharmacokinetic profile characterized by rapid distribution and slow elimination. Its half-life ranges from approximately 21 hours, allowing for once-daily dosing in clinical settings. The volume of distribution (Vd) and clearance rates indicate a relatively stable pharmacokinetic behavior across different populations .
Parameter | Value |
---|---|
Distribution Half-Life | 0.09 ± 0.06 hours |
Elimination Half-Life | 21.51 ± 6.4 hours |
Volume of Distribution | 142.31 ± 55.08 mL/kg |
Clearance | 4.38 ± 0.95 mL/kg/h |
Case Studies and Clinical Trials
Clinical studies have demonstrated that this compound significantly improves motor function in PD patients when added to existing L-DOPA therapy. For example, a study involving MPTP-treated common marmosets showed that this compound enhanced L-DOPA-induced motor responses without increasing dyskinesia .
In another clinical trial involving human subjects, patients receiving this compound reported notable improvements in their "off" time (periods when medication effects wear off), highlighting its efficacy as an adjunct treatment .
Adverse Effects
While generally well-tolerated, this compound has been associated with certain adverse events (AEs). A recent analysis of data from the FDA Adverse Event Reporting System (FAERS) identified several potential AEs linked to this compound use, including Parkinsonism hyperpyrexia syndrome and compulsions . Continuous monitoring and research are essential to understand these risks better.
Q & A
Basic Research Questions
Q. What experimental methodologies are used to validate istradefylline's mechanism of action as an adenosine A2A receptor antagonist?
this compound's mechanism is validated through in vitro receptor binding assays (e.g., competitive radioligand displacement) to determine its affinity (Ki = 2.2 nM for A2A receptors) and selectivity over other adenosine receptor subtypes (A1, A2B, A3). In vivo Parkinson’s disease (PD) models, such as MPTP-lesioned primates or 6-OHDA rats, assess motor symptom improvement via behavioral scoring (e.g., UPDRS scales) .
Q. How do researchers measure the receptor selectivity of this compound in preclinical studies?
Selectivity is evaluated using cell lines transfected with human adenosine receptor subtypes (A1, A2A, A2B, A3). Dose-response curves for this compound are generated in cAMP accumulation assays, comparing IC50 values across receptors. Cross-reactivity with non-adenosine targets (e.g., dopamine receptors) is ruled out via high-throughput screening panels .
Advanced Research Questions
Q. What clinical trial designs are optimal for evaluating this compound's efficacy in reducing OFF-time in Parkinson’s disease?
Phase 2b/3 randomized, double-blind, placebo-controlled trials with a 12-week duration are standard. Primary endpoints include change from baseline in daily OFF-time (measured via patient diaries). Secondary endpoints assess dyskinesia severity (e.g., UDysRS) and quality-of-life metrics (PDQ-39). Stratified randomization by baseline levodopa dose minimizes confounding .
Q. How can researchers resolve contradictions in this compound’s dual role in reducing cisplatin toxicity while preserving anti-tumor efficacy?
Preclinical validation involves murine models treated with cisplatin ± this compound. Nephrotoxicity is measured via serum creatinine/BUN, while neuropathy is assessed using mechanical allodynia tests. Tumor efficacy is evaluated via xenograft volume monitoring. Transcriptomic profiling (RNA-Seq) of kidney and tumor tissues identifies pathways modulated by this compound without compromising cisplatin’s pro-apoptotic effects .
Q. What statistical methods are appropriate for analyzing real-world data on this compound’s impact on levodopa dose escalation?
Self-controlled interrupted time series analysis (ITSA) with segmented linear regression quantifies pre- and post-istradefylline initiation trends in levodopa equivalent daily dose (LEDD). Covariates (e.g., disease duration, baseline OFF-time) are adjusted via multivariate models. Sensitivity analyses exclude patients with concurrent therapy changes .
Q. How should safety profiles of this compound be assessed in long-term PD trials?
Adverse events (AEs) like dyskinesia are monitored using longitudinal AE reporting (CTCAE criteria). Time-to-event analyses (Kaplan-Meier curves) compare dyskinesia onset between this compound and placebo arms. Dose-dependent effects are analyzed via logistic regression, controlling for levodopa pharmacokinetics .
Q. What experimental designs are recommended for studying this compound’s interaction with other PD therapies?
Crossover studies compare this compound + levodopa/carbidopa vs. levodopa alone. Pharmacokinetic interactions are assessed via plasma concentration-time profiles (AUC, Cmax). Motor fluctuations are measured using wearable sensors (e.g., accelerometry). In vitro hepatic microsome assays evaluate CYP450-mediated metabolic interference .
Q. Methodological Considerations for Research Design
- Contradiction Analysis : Use meta-analytic frameworks (e.g., random-effects models) to pool data from heterogeneous trials, assessing heterogeneity via I² statistics.
- Translational Relevance : Prioritize endpoints aligned with regulatory guidelines (e.g., FDA’s "OFF-time reduction") to bridge preclinical and clinical findings.
Properties
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVRBWUUXZMOPW-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057652 | |
Record name | Istradefylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5µg/mL | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Istradefylline is a selective adenosine A2A receptor inhibitor. These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson's disease, and is also significantly involved in motor control. A2A receptors are also expressed on GABAergic medium spiny neurons within the indirect striato-pallidal pathway. The GABAergic action of this pathway is thereby reduced. Istradefylline has 56 times the affinity for A2A receptors than A1 receptors. | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155270-99-8 | |
Record name | Istradefylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Istradefylline [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Istradefylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Istradefylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISTRADEFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
189-193 | |
Record name | Istradefylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.